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Compound Name: Allitinib tosylate

Cat. No.: B1662123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allitinib tosylate, also known as AST-1306, is a potent and irreversible inhibitor of the

epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2

(ErbB2) tyrosine kinases.[1][2] As a member of the anilino-quinazoline class of compounds,

Allitinib tosylate has demonstrated significant anti-cancer activity in both preclinical and

clinical settings. This technical guide provides an in-depth overview of the chemical structure,

properties, mechanism of action, and experimental protocols related to Allitinib tosylate,

intended to serve as a valuable resource for researchers and professionals in the field of drug

development.

Chemical Structure and Properties
Allitinib tosylate is the tosylate salt of Allitinib. The chemical structure consists of a

quinazoline core, substituted with an acrylamide group and an aniline moiety, which in turn is

substituted with a chloro group and a 3-fluorobenzyloxy group.

Chemical Structure:

IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-

yl]acrylamide tosylate
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Chemical Formula: C₃₁H₂₆ClFN₄O₅S

Molecular Weight: 621.08 g/mol

Property Value Reference

CAS Number 1050500-29-2 [2]

Appearance Solid powder N/A

Solubility Soluble in DMSO [2]

Mechanism of Action
Allitinib tosylate functions as an irreversible inhibitor of EGFR (ErbB1) and ErbB2.[1][2] It

forms a covalent bond with a cysteine residue (Cys797 in EGFR and Cys805 in ErbB2) in the

ATP-binding pocket of the kinase domain. This irreversible binding blocks the downstream

signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells that

overexpress these receptors. Allitinib has also been shown to inhibit ErbB4.

The primary signaling cascades inhibited by Allitinib tosylate include the Ras-Raf-MEK-ERK

(MAPK) pathway and the PI3K-Akt pathway. By blocking these pathways, Allitinib tosylate
can induce cell cycle arrest and apoptosis in cancer cells.
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Caption: Allitinib tosylate's mechanism of action.

Biological Activity and Properties
Allitinib tosylate exhibits potent inhibitory activity against EGFR and ErbB2, including clinically

relevant mutations such as the T790M resistance mutation in EGFR.

Target IC₅₀ (nM) Reference

EGFR 0.5 [1][2]

ErbB2 3 [1][2]

ErbB4 0.8 N/A

EGFR (T790M/L858R) 12 N/A

In Vitro Cytotoxicity:

Cell Line Cancer Type IC₅₀ (µM) Reference

Calu-3 Lung Adenocarcinoma 0.23 N/A

BT474 Breast Cancer 0.97 N/A

SK-OV-3 Ovarian Cancer 1.3 N/A

A549 Lung Carcinoma 6.8 N/A

NCI-H1975
Non-Small Cell Lung

Cancer
~1 N/A

Pharmacokinetics and Metabolism
Studies have shown that Allitinib is metabolized in humans primarily through O-dealkylation,

amide hydrolysis, and the formation of dihydrodiol metabolites. The major pharmacologically

active metabolites are M6 (amide hydrolysis product) and M10 (dihydrodiol allitinib). The

biotransformation of Allitinib involves multiple cytochrome P450 isoforms, mainly CYP3A4/5

and CYP1A2.
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Experimental Protocols
Synthesis of Allitinib
The synthesis of Allitinib typically involves a multi-step process. A representative synthesis is

outlined below, based on procedures for similar quinazoline derivatives.

4-Chloro-7-fluoro-6-nitroquinazoline

N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine

Nucleophilic Aromatic
Substitution

3-Chloro-4-((3-fluorobenzyl)oxy)aniline

N4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoroquinazoline-4,6-diamine

Reduction of nitro group

Allitinib (free base)

Acylation

Acryloyl chloride

Allitinib Tosylate

Salt formation

p-Toluenesulfonic acid

Click to download full resolution via product page

Caption: Representative synthesis of Allitinib tosylate.

Step 1: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoro-6-nitroquinazolin-4-

amine 4-Chloro-7-fluoro-6-nitroquinazoline is reacted with 3-chloro-4-((3-

fluorobenzyl)oxy)aniline in a suitable solvent such as isopropanol, often in the presence of a

base like N,N-diisopropylethylamine, at elevated temperatures.
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Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is reduced to

an amine. This can be achieved using various reducing agents, such as iron powder in the

presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation.

Step 3: Acylation with Acryloyl Chloride The resulting diamine is then acylated with acryloyl

chloride in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as

triethylamine to form the acrylamide moiety of Allitinib.

Step 4: Formation of the Tosylate Salt Finally, the Allitinib free base is treated with p-

toluenesulfonic acid in a suitable solvent system, such as ethanol and ethyl acetate, to

precipitate Allitinib tosylate.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of

Allitinib tosylate against EGFR and ErbB2 kinases.[1][2]
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Caption: Workflow for in vitro kinase inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1662123?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate Preparation: 96-well ELISA plates are pre-coated with 20 µg/mL of Poly(Glu,Tyr)4:1

substrate.

Reaction Setup:

Add 80 µL of 5 µM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM

MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.

Add 10 µL of various concentrations of Allitinib tosylate (dissolved in 1% DMSO) to the

wells. A control with 1% DMSO is included.

Kinase Reaction: Initiate the reaction by adding 10 µL of purified EGFR or ErbB2 kinase

protein.

Incubation: Incubate the plate for 60 minutes at 37°C.

Washing: Wash the plate three times with PBS containing 0.1% Tween 20 (T-PBS).

Primary Antibody: Add 100 µL of anti-phosphotyrosine antibody (e.g., PY99, 1:500 dilution in

T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.

Washing: Repeat the washing step.

Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG (1:2000 dilution in

T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.

Washing: Wash the plate with PBS.

Detection: Add 100 µL of a solution containing 0.03% H₂O₂ and 2 mg/mL o-

phenylenediamine in 0.1 M citrate buffer (pH 5.5).

Stop Reaction: Terminate the reaction by adding 50 µL of 2 M H₂SO₄.

Measurement: Read the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the inhibition rate and determine the IC₅₀ value using a suitable

statistical method like the Logit method.[1][2]
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In Vitro Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability

and cytotoxicity.[3][4][5]
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Caption: Workflow for the Sulforhodamine B (SRB) assay.
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Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach

for 24 hours.

Drug Treatment: Treat the cells with increasing concentrations of Allitinib tosylate and

incubate for an additional 72 hours.

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v)

trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

Washing: Wash the plates five times with deionized water and allow them to air dry.

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate

at room temperature for 15-30 minutes.

Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.

Drying: Allow the plates to air dry completely.

Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-

bound dye.

Measurement: Measure the absorbance at 515 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀

value.[1]

In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Allitinib
tosylate in a mouse xenograft model.[2]

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-OV-3

or Calu-3) into the flank of immunocompromised mice (e.g., nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into treatment and control groups. Administer Allitinib
tosylate orally (e.g., by gavage) at various doses (e.g., 25, 50, 100 mg/kg) twice daily for a
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specified period (e.g., 28 days). The control group receives the vehicle.

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor

volume can be calculated using the formula: (length × width²)/2.

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Analysis: Compare the tumor growth and final tumor weights between the treated and

control groups to determine the anti-tumor efficacy of Allitinib tosylate. A reduction in body

weight of less than 20% is generally considered well-tolerated.[2]

Conclusion
Allitinib tosylate is a promising irreversible inhibitor of EGFR and ErbB2 with potent anti-

cancer activity. This technical guide provides a comprehensive overview of its chemical and

biological properties, mechanism of action, and key experimental protocols. The information

presented herein is intended to support further research and development of this compound as

a potential therapeutic agent for cancers driven by EGFR and ErbB2 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662123#allitinib-tosylate-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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